![molecular formula C18H18N2O2S B353068 N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide CAS No. 852046-19-6](/img/structure/B353068.png)
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
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Description
The compound “N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide” is an organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry and material science .
Scientific Research Applications
Chiral Chromatography Stationary Phases
3,5-Dimethylphenyl isocyanate is used to link with oligosaccharides and cyclodextrins to create chiral chromatography stationary phases . This suggests that your compound could potentially be used in the development of new types of stationary phases for chiral separation in high-performance liquid chromatography (HPLC).
Regioselective Synthesis
The regioselective synthesis of mixed cellulose derivatives employs 3,5-dimethylphenyl carbamate substituents . Your compound might be explored for similar regioselective synthetic applications due to its structural components.
Enantioseparation
Cellulose tris(3,5-dimethylphenylcarbamate) derivatives are used as chiral stationary phases (CSP) in HPLC for enantioseparation . Given the structural similarity, your compound could be investigated for its potential in enantioseparation processes.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-15-5-3-4-6-16(15)23-18(20)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXICLHRSROVEDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide |
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